molecular formula C31H28N4O6 B11928707 TAMRA maleimide, 6-isomer

TAMRA maleimide, 6-isomer

Cat. No.: B11928707
M. Wt: 552.6 g/mol
InChI Key: LLYYNGSVFARFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA maleimide, 6-isomer, is a well-known xanthene dye of the rhodamine series. This compound is a thiol-reactive maleimide used for labeling proteins and peptides via thiol (SH) groups. It is widely used in various scientific fields due to its fluorescent properties, which make it an excellent tool for visualization and tracking in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA maleimide, 6-isomer, involves the reaction of tetramethylrhodamine with maleimide. The process typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is carried out under inert conditions to prevent oxidation, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .

Industrial Production Methods

In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

TAMRA maleimide, 6-isomer, primarily undergoes substitution reactions with thiol groups. This reaction forms a stable thioether bond, making it highly suitable for bioconjugation applications .

Common Reagents and Conditions

The most common reagents used in reactions with this compound, include thiol-containing compounds such as cysteine residues in proteins and peptides. The reaction is typically carried out in a buffer solution at a neutral pH (around 7.0) to maintain the stability of the maleimide group .

Major Products

The major products formed from reactions with this compound, are fluorescently labeled biomolecules. These products are used in various applications, including fluorescence microscopy, flow cytometry, and other imaging techniques .

Scientific Research Applications

TAMRA maleimide, 6-isomer, has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in the labeling of proteins, peptides, and other biomolecules for visualization and tracking in biological systems.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of antibody-drug conjugates.

    Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications

Mechanism of Action

The mechanism of action of TAMRA maleimide, 6-isomer, involves its reaction with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient, making it an ideal tool for bioconjugation. The fluorescent properties of TAMRA maleimide allow for the visualization and tracking of labeled biomolecules in various applications .

Comparison with Similar Compounds

TAMRA maleimide, 6-isomer, is unique due to its high specificity for thiol groups and its excellent fluorescent properties. Similar compounds include:

    TAMRA maleimide, 5-isomer: Another isomer of TAMRA maleimide with similar properties but different spatial arrangement.

    Tetramethylrhodamine-5-maleimide: A related compound used for similar applications but with different isomeric forms.

    6-TAMRA C6 maleimide: A derivative with a longer linker, providing higher conjugation yields under similar conditions

These compounds share similar fluorescent properties but differ in their reactivity and applications, making this compound, a unique and valuable tool in scientific research.

Properties

Molecular Formula

C31H28N4O6

Molecular Weight

552.6 g/mol

IUPAC Name

3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)40-26-17-20(34(3)4)7-10-23(26)31(22)24-15-18(5-8-21(24)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38)

InChI Key

LLYYNGSVFARFNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3

Origin of Product

United States

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